Product packaging for 1,3-thiazole-2-sulfonyl fluoride(Cat. No.:CAS No. 934236-38-1)

1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B3169039
CAS No.: 934236-38-1
M. Wt: 167.19 g/mol
InChI Key: ZTEVDEORQHXCNV-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Fluorides as Key Chemical Entities in Advanced Synthesis

Sulfonyl fluorides have emerged as pivotal functional groups in advanced synthesis, prized for their unique balance of stability and reactivity. thieme-connect.comox.ac.uk Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis under physiological conditions, a characteristic that has made them particularly attractive in chemical biology and drug discovery. tue.nlnih.govorgsyn.org This stability allows for their incorporation into complex molecular architectures and their use as robust connectors in modular "click chemistry" approaches, most notably in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. thieme-connect.comresearchgate.netacs.org

The applications of sulfonyl fluorides are extensive and varied. They serve as versatile precursors for the synthesis of a wide range of sulfur(VI)-containing compounds, including sulfonamides, sulfonate esters, and sulfones. ccspublishing.org.cnorganic-chemistry.org Furthermore, sulfonyl fluorides have been employed as selective fluorinating reagents and have shown utility in the synthesis of polymers with unique properties. ccspublishing.org.cnnih.gov In the realm of chemical biology, they are recognized as privileged covalent probes for identifying and validating protein targets, capable of reacting with a variety of nucleophilic amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine. ccspublishing.org.cnrsc.orgjenabioscience.com

The growing interest in sulfonyl fluorides has spurred the development of numerous synthetic methods to access this functional group, starting from a variety of precursors like sulfonic acids, thiols, and diazonium salts. organic-chemistry.orgnih.govnih.govtheballlab.com

Importance of the 1,3-Thiazole Heterocycle as a Versatile Core Scaffold in Chemical Research

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, and it stands as a cornerstone in chemical research, particularly in medicinal chemistry. nih.govijarsct.co.inscinito.ai This scaffold is a key component in a multitude of natural products, such as vitamin B1 (thiamine), and is present in numerous FDA-approved drugs, demonstrating its therapeutic relevance. nih.govnih.govrsc.org The thiazole (B1198619) nucleus is found in drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. globalresearchonline.netnih.govspast.orgontosight.ai

The versatility of the thiazole ring stems from its unique electronic properties and the multiple sites available for chemical modification. ijarsct.co.innih.govnih.gov The presence of both an electron-donating sulfur atom and an electron-accepting imine group within the ring contributes to its aromatic stability and allows for various chemical transformations. ijarsct.co.in Researchers have extensively explored substitutions at the 2, 4, and 5 positions of the thiazole ring to modulate the biological activity and physicochemical properties of the resulting derivatives. ijarsct.co.in This has led to the discovery of potent and selective agents for a variety of therapeutic targets. nih.govnih.gov Beyond pharmaceuticals, thiazole derivatives have also found applications as catalysts, sensors, and in materials science. scinito.ai

Rationale for Academic Investigation of 1,3-Thiazole-2-sulfonyl Fluoride as a Tunable Synthon

The academic investigation into this compound is driven by the potential to create a highly tunable and versatile synthetic building block, or "synthon." This molecule effectively merges the desirable characteristics of the robust sulfonyl fluoride handle with the biologically significant and synthetically adaptable thiazole core. The strategic placement of the sulfonyl fluoride group at the 2-position of the thiazole ring is of particular interest due to the unique reactivity at this site.

The combination of these two moieties offers several advantages for synthetic chemists. The sulfonyl fluoride group provides a stable and selectively reactive site for covalent modification and for building larger, more complex molecules through reactions like the SuFEx click chemistry. acs.org This allows for the modular assembly of novel compounds. The thiazole ring, with its proven track record in bioactive compounds, serves as a privileged scaffold that can be further functionalized at its other positions to fine-tune the properties of the final molecule. globalresearchonline.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2FNO2S2 B3169039 1,3-thiazole-2-sulfonyl fluoride CAS No. 934236-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2FNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEVDEORQHXCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310686
Record name 2-Thiazolesulfonyl fluoride
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Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-38-1
Record name 2-Thiazolesulfonyl fluoride
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Record name 2-Thiazolesulfonyl fluoride
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Record name 1,3-thiazole-2-sulfonyl fluoride
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Synthetic Methodologies for 1,3 Thiazole 2 Sulfonyl Fluoride and Its Derivatives

Direct Synthetic Routes to 1,3-Thiazole-2-sulfonyl Fluoride (B91410)

The direct installation of the sulfonyl fluoride moiety onto the thiazole (B1198619) ring presents a primary challenge for chemists. Several methods have been explored to achieve this transformation efficiently.

Synthesis via C-H Sulfonylation of Thiazole N-Oxides

One approach involves the direct C-H sulfonylation of thiazole N-oxides. Oxidation of the thiazole nitrogen to the corresponding N-oxide can activate the C2-position, making it more susceptible to reaction with a sulfonylating agent. wikipedia.org This strategy aims to directly form the C-SO2F bond, offering an atom-economical route to the desired product. mdpi.com

Preparation from Thiazole Sulfinic Salts with Fluorinating Agents

An alternative and often effective method for preparing arylsulfonyl fluorides involves the conversion of the corresponding sulfinic acids or their salts. nih.govrsc.org In this context, thiazole-2-sulfinic acid or its sodium salt can be treated with a suitable fluorinating agent to yield 1,3-thiazole-2-sulfonyl fluoride. This transformation typically proceeds with good yields. For instance, the use of Selectfluor as a fluorine source in conjunction with sodium arylsulfinates has proven effective for the synthesis of various arylsulfonyl fluorides. mdpi.com Similarly, thionyl fluoride has been shown to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.org

Functionalization Strategies for this compound Systems

Beyond the direct synthesis of the parent compound, significant research has focused on developing methods to create diverse libraries of functionalized thiazole sulfonyl fluorides.

Diversity-Oriented Clicking for Sulfonyl Fluoride Functionalized 2-Aminothiazoles

A powerful strategy for generating a variety of sulfonyl fluoride-functionalized 2-aminothiazoles is through "Diversity Oriented Clicking" (DOC). chemrxiv.orgacs.orgnih.govacs.org This approach utilizes the reactivity of 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) connectors. chemrxiv.orgacs.orgacs.org These "spring-loaded" molecules can undergo selective click reactions, including cycloadditions, to produce complex heterocyclic structures. chemrxiv.org

In a notable application of this strategy, SASFs react with 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amines to produce a library of novel N-substituted 2-aminothiazoles bearing a sulfonyl fluoride group. acs.orgnih.gov This transformation is regioselective, yielding a single product, and is tolerant of a wide array of functional groups on both reaction partners. chemrxiv.orgacs.orgnih.govacs.org The reaction proceeds in good to excellent yields and can be performed in a one-pot manner. chemrxiv.org

The proposed mechanism involves a multi-step process beginning with a 1,4-Michael addition of the thiadiazol-3-amine to the SASF. chemrxiv.org This is followed by an intramolecular cycloaddition, leading to an unstable hypervalent sulfurane intermediate, which then undergoes ring-opening and subsequent elimination of a cyanamide (B42294) byproduct, facilitated by a base like DBU, to afford the desired 2-aminothiazole (B372263) product. chemrxiv.org

The resulting sulfonyl fluoride-functionalized 2-aminothiazoles are not only novel compounds in their own right but also serve as versatile hubs for further diversification through Sulfur-Fluoride Exchange (SuFEx) click chemistry. chemrxiv.orgacs.orgnih.gov For example, the sulfonyl fluoride group can react with phenols under basic conditions to form sulfonate esters in excellent yields. chemrxiv.org

Reactant 1 (SASF)Reactant 2 (Thiadiazol-3-amine)Product (2-Aminothiazole)Yield (%)
Electron-rich SASFsVarious functionalized thiadiazol-3-aminesCorresponding 2-aminothiazoles (3e-3j)61-86
Sterically hindered 2-methoxynaphthyl SASFFunctionalized thiadiazol-3-amineCorresponding 2-aminothiazole (3h)80
Electron-deficient SASFsVarious functionalized thiadiazol-3-aminesCorresponding 2-aminothiazoles (3k-3p)56-77
Phenyl-SASF5-imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amineN-(4-phenyl-5-(phenyl(sulfonyl)methyl)thiazol-2-yl)aniline>99

Contextualization with General Methodologies for Heteroarylsulfonyl Fluoride Synthesis

The synthesis of this compound and its derivatives is part of a broader effort to develop general and efficient methods for preparing heteroarylsulfonyl fluorides. nih.gov These compounds have received enormous attention due to their potential as chemical biology probes and their utility in SuFEx click chemistry. nih.govrhhz.net

Historically, the synthesis of arylsulfonyl fluorides often relied on the nucleophilic fluorination of the corresponding sulfonyl chlorides using fluoride sources like potassium fluoride. rhhz.netccspublishing.org.cn More modern methods have introduced milder and more versatile reagents and catalysts.

Several general strategies are applicable to the synthesis of heteroarylsulfonyl fluorides and provide context for the specific methods used for thiazoles:

From Heteroaromatic Sulfur Compounds: The most common route involves the conversion of other sulfur-containing functional groups. This includes the oxidative chlorination of thiols followed by fluoride-chloride exchange, a method demonstrated for heteroaromatic thiols. ccspublishing.org.cn The direct oxidation of disulfides using reagents like Selectfluor also provides a pathway to sulfonyl fluorides. ccspublishing.org.cn

From Heteroaryldiazonium Salts: Sandmeyer-type reactions offer a powerful tool for introducing the sulfonyl fluoride group. researchgate.net For instance, heteroaryldiazonium salts can be converted to their corresponding sulfonyl fluorides using a sulfur dioxide source and a fluorine source, often with copper catalysis. ccspublishing.org.cnresearchgate.net

From Heteroaryl Grignard or Boronic Acid Reagents: Transition-metal-catalyzed cross-coupling reactions are increasingly used. For example, heteroaryl Grignard reagents can react with sulfuryl fluoride (SO₂F₂) to produce sulfonyl fluorides. researchgate.net Similarly, palladium-catalyzed reactions of aryl iodides with a sulfur dioxide surrogate and a fluoride source can yield the desired products. organic-chemistry.org

While these general methods provide a toolbox for the synthesis of heteroarylsulfonyl fluorides, the development of specific protocols for heterocycles like thiazole remains an active area of research, driven by the unique electronic properties and potential applications of these compounds. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1,3 Thiazole 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry of the Compound

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for the reliable and modular assembly of functional molecules. researchgate.netexlibrisgroup.com At the heart of SuFEx chemistry is the unique balance of stability and reactivity of the S-F bond in sulfonyl fluorides. nih.govrhhz.net This bond is remarkably stable under many conditions, yet can be activated to react with a wide range of nucleophiles, enabling the formation of robust S-O and S-N linkages. nih.govnih.gov 1,3-Thiazole-2-sulfonyl fluoride, as a heterocyclic sulfonyl fluoride, participates in these transformations, offering a gateway to a diverse array of thiazole-containing compounds. The SuFEx process is characterized by its high efficiency, broad functional group tolerance, and often metal-free reaction conditions, making it particularly attractive for applications in drug discovery and materials science. exlibrisgroup.comnih.gov

Optimization of SuFEx Protocols and Substrate Scope within Thiazole (B1198619) Frameworks

The successful application of this compound in SuFEx chemistry hinges on the optimization of reaction protocols to achieve high yields and accommodate a diverse range of substrates. Research has focused on developing efficient methods for the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles, which can be further diversified through late-stage SuFEx click chemistry. chemrxiv.org

One of the challenges encountered is the potential deactivation of the electrophilic sulfur center by the electron-rich 2-aminothiazole (B372263) ring, making the S-F exchange more difficult. chemrxiv.org To overcome this, more forcing conditions, such as heating with cesium carbonate (Cs2CO3) in acetonitrile, have been successfully employed to drive the reaction with phenols to completion, yielding the desired sulfonate products in excellent yields. chemrxiv.org

The development of accelerated SuFEx click chemistry (ASCC) using catalysts like Barton's hindered guanidine (B92328) base (2-tert-butyl-1,1,3,3-tetramethylguanidine; BTMG) in synergy with additives like hexamethyldisilazane (B44280) (HMDS) has also proven effective for the efficient coupling of aryl and alkyl alcohols with SuFExable hubs. researchgate.net

Furthermore, a general method for activating sulfonyl fluorides, including heteroarylsulfonyl fluorides, for reaction with amines involves the use of calcium triflimide [Ca(NTf2)2] as a Lewis acid. acs.org The addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) can further enhance the reaction, allowing it to proceed at room temperature. nih.gov These optimized protocols have expanded the substrate scope, enabling the synthesis of a wide array of sulfonamides, sulfamates, and sulfamides from various sulfonyl fluorides and amines. acs.orgnih.gov

The synthesis of thiol-functionalized allylic sulfonyl fluorides has been achieved with high regioselectivity using transition-metal-free methods, showcasing the broad functional group compatibility of these reactions. researchgate.net The scope of these reactions extends to various thiophenols and amines, producing the corresponding products in good to excellent yields. researchgate.net

Catalyst/ReagentNucleophileConditionsProductYieldReference
Cs2CO3PhenolsMeCN, 60 °C, 16 hSulfonates66-99% chemrxiv.org
Ca(NTf2)2AminesElevated TemperatureSulfonamidesGood acs.org
Ca(NTf2)2/DABCOAminesRoom TemperatureSulfonamidesHigh nih.gov
BTMG/HMDSAlcohols-Sulfonate Esters- researchgate.net

Nucleophilic Reactivity with Various Organic Reagents

The electrophilic sulfur atom in this compound is susceptible to attack by a variety of nucleophiles, leading to the formation of new covalent bonds. The reactivity of sulfonyl fluorides with different nucleophiles is a cornerstone of SuFEx chemistry. ccspublishing.org.cnnih.gov

Amines: Primary and secondary amines are common nucleophiles in SuFEx reactions, reacting with sulfonyl fluorides to form stable sulfonamides. acs.orgnih.gov The reaction can be facilitated by Lewis acids like calcium triflimide or bases such as triethylamine (B128534) and DBU. chemrxiv.orgacs.orgnih.gov The choice of base can be crucial, as stronger bases may be required to deprotonate less nucleophilic amines or to facilitate elimination steps in more complex reaction sequences. chemrxiv.org For instance, while triethylamine was found to be ineffective in a particular transformation, the stronger base DBU successfully promoted the desired reaction. chemrxiv.org

Alcohols and Phenols: Alcohols and phenols react with sulfonyl fluorides to yield sulfonate esters. chemrxiv.orgresearchgate.net These reactions often require activation, for example, through the use of a base like cesium carbonate or a catalytic system like BTMG/HMDS. chemrxiv.orgresearchgate.net The reaction with phenols, in the context of 2-aminothiazole sulfonyl fluorides, was found to be challenging under milder conditions but proceeded efficiently at elevated temperatures with a suitable base. chemrxiv.org

Other Nucleophiles: The scope of nucleophiles extends beyond amines and alcohols. For example, 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) can undergo Michael-type additions with nucleophiles such as secondary amines, carboxylates, 1H-1,2,3-triazole, and halides. nih.gov These reactions often proceed with high stereoselectivity. nih.gov

The reactivity of sulfonyl fluorides can be tuned by the electronic nature of the substituents on the aromatic or heterocyclic ring. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles. nih.gov Conversely, electron-donating groups can deactivate the sulfonyl fluoride, necessitating more forcing reaction conditions. chemrxiv.org

Chemoselectivity Considerations in Complex Reaction Environments

A hallmark of sulfonyl fluorides, including the 1,3-thiazole derivative, is their remarkable chemoselectivity, a key feature that aligns with the principles of click chemistry. ccspublishing.org.cnsigmaaldrich.com The S-F bond is notably stable and unreactive towards many common reagents and reaction conditions, allowing for selective transformations at other sites within a complex molecule. nih.govresearchgate.net

Sulfonyl fluorides are generally resistant to reduction, in contrast to sulfonyl chlorides which can undergo reductive collapse. nih.govsigmaaldrich.com They are also stable to hydrolysis under neutral or acidic conditions and can withstand transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netmdpi.com This stability allows for the introduction of the sulfonyl fluoride moiety early in a synthetic sequence, with subsequent manipulations of other functional groups without affecting the -SO2F group. acs.org

For instance, a sulfonyl fluoride can be carried through a Boc-deprotection under acidic conditions and a subsequent sulfonamidation reaction without undergoing self-condensation. acs.org This orthogonality is crucial for the synthesis of complex molecules where multiple reactive sites are present.

However, the reactivity of the sulfonyl fluoride can be "unleashed" under specific conditions, typically involving a base or a Lewis acid catalyst, to react selectively with a desired nucleophile. nih.govnih.gov This controlled reactivity allows for late-stage functionalization, a powerful strategy in medicinal chemistry and drug discovery. The chemoselectivity of SuFEx reactions is also evident in their ability to proceed in the presence of various functional groups without the need for protecting groups. exlibrisgroup.com

Comparative Stability and Reactivity of the Thiazole-Sulfonyl Fluoride Moiety

The stability and reactivity of the thiazole-sulfonyl fluoride moiety are influenced by the electronic properties of the thiazole ring and can be compared to other sulfonyl fluorides.

Stability: In general, sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts. rhhz.netnih.gov They are resistant to hydrolysis and thermolysis. nih.govnih.gov For example, a heteroaryl sulfonyl fluoride was found to be stable at 130°C for three hours, while the corresponding sulfonyl chloride decomposed rapidly under the same conditions. nih.gov The enhanced stability is attributed to the strong S-F bond. mdpi.comnih.gov

Within the class of sulfonyl fluorides, the nature of the organic residue (R in R-SO2F) plays a crucial role in determining stability. Aryl sulfonyl fluorides are considerably more resistant to hydrolysis than alkyl derivatives. nih.gov The presence of electron-donating groups on an aromatic ring can increase the stability of the sulfonyl fluoride. nih.gov For instance, the electron-rich nature of the 2-aminothiazole ring is thought to deactivate the electrophilic sulfur, contributing to the stability of the S-F bond and making its exchange more challenging. chemrxiv.org In contrast, electron-withdrawing groups increase the electrophilicity of the sulfur center, leading to faster hydrolysis. nih.gov

Reactivity: The reactivity of sulfonyl fluorides is intrinsically linked to their stability. While highly stable, the S-F bond can be activated for nucleophilic substitution. nih.gov The reactivity of this compound is influenced by the electronic nature of the thiazole ring. The electron-rich character of some thiazole derivatives can decrease the electrophilicity of the sulfur atom, thus reducing its reactivity towards nucleophiles. chemrxiv.org This sometimes necessitates the use of more forcing reaction conditions, such as higher temperatures or stronger bases, to achieve the desired transformation. chemrxiv.org

In comparison to other sulfonyl fluorides, the reactivity can be tuned. For example, aryl fluorosulfates and sulfamoyl fluorides are generally more stable and less reactive than aryl sulfonyl fluorides, often requiring a strong base or a bifluoride catalyst for their exchange reactions. nih.gov On the other hand, the reactivity of sulfonyl fluorides can be enhanced by Lewis acid catalysis, as demonstrated by the use of Ca(NTf2)2. acs.orgnih.gov

The interplay between stability and reactivity is a key advantage of sulfonyl fluorides. They can be stable throughout multi-step syntheses and then selectively activated for the final bond-forming reaction, a concept central to their utility in click chemistry. nih.govccspublishing.org.cn

Applications of 1,3 Thiazole 2 Sulfonyl Fluoride As a Versatile Synthetic Building Block

Utility in Modular and Diversity-Oriented Synthesis Approaches

1,3-Thiazole-2-sulfonyl fluoride (B91410) and its precursors are pivotal in modular and diversity-oriented synthesis (DOS), strategies that aim to rapidly generate libraries of structurally diverse molecules. A key concept in this area is "Diversity Oriented Clicking" (DOC), which merges the reliability of click chemistry with the modularity of Sulfur(VI) Fluoride Exchange (SuFEx) reactions. chemrxiv.org This approach utilizes highly reactive building blocks, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASF), which can be considered "spring-loaded" connectors. chemrxiv.org

Through a series of controlled cycloaddition and Michael addition reactions, these precursors can generate a wide variety of sulfonyl fluoride-containing heterocycles, including the 1,3-thiazole core. chemrxiv.org This methodology allows for the creation of a foundational library of compounds that all feature the versatile sulfonyl fluoride group, ready for subsequent diversification. researchgate.net The power of this strategy is highlighted by the successful generation of libraries containing hundreds of discrete compounds from a small set of core structures, which has led to the identification of lead compounds with significant biological properties, such as antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.orgresearchgate.net

Precursor for the Synthesis of Novel 1,3-Thiazole-Based Sulfonamides and Related Sulfonyl Derivatives

The sulfonyl fluoride group is an excellent precursor for the synthesis of sulfonamides, a class of compounds with established importance in medicinal chemistry. iaea.orgtheses.cz Unlike the more traditional sulfonyl chlorides, sulfonyl fluorides like 1,3-thiazole-2-sulfonyl fluoride exhibit a beneficial balance of stability and reactivity; they are generally stable under a range of conditions but can be activated for reaction with nucleophiles. Current time information in Bangalore, IN.nih.gov

The conversion to sulfonamides is typically achieved by reacting the thiazole (B1198619) sulfonyl fluoride with a primary or secondary amine. Research on analogous heterocyclic systems, such as benzothiazole-2-sulfonyl fluoride, has shown that these reactions can be optimized to produce high yields of the desired sulfonamides. theses.cz Interestingly, the use of a tertiary amine base in conjunction with the nucleophilic amine can sometimes hinder the reaction; optimal conditions often involve using an excess of the reacting amine itself to drive the transformation. theses.cz This method provides a direct and reliable route to a diverse range of novel 1,3-thiazole-based sulfonamides.

Table 1: Illustrative Synthesis of 1,3-Thiazole-2-sulfonamides This table presents a representative, non-exhaustive list of potential sulfonamides derived from this compound based on established synthetic protocols.

Amine ReactantResulting 1,3-Thiazole-2-sulfonamide Product
BenzylamineN-Benzyl-1,3-thiazole-2-sulfonamide
Piperidine2-(Piperidin-1-ylsulfonyl)-1,3-thiazole
AnilineN-Phenyl-1,3-thiazole-2-sulfonamide
Morpholine2-(Morpholinosulfonyl)-1,3-thiazole

Integration into Advanced Click Chemistry Protocols for Constructing Complex Architectures

The sulfonyl fluoride moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx), a powerful category of click chemistry reactions. ccspublishing.org.cnbohrium.com this compound serves as a "SuFExable hub," meaning its S-F bond can be selectively exchanged to form robust covalent linkages with various nucleophiles, particularly O- and N-nucleophiles. Current time information in Bangalore, IN.bohrium.com This allows for the late-stage functionalization of the thiazole scaffold, a highly desirable feature in drug discovery and materials science. researchgate.netbohrium.com

The integration of the thiazole sulfonyl fluoride into these protocols allows for the modular construction of complex molecules. For example, reacting the sulfonyl fluoride with phenols (often as their silyl (B83357) ethers) in the presence of a suitable catalyst yields stable sulfonate esters. cshl.edu Similarly, reactions with amines can produce sulfonamides. researchgate.net Research has shown that the electronic nature of the thiazole ring can influence the reactivity of the sulfonyl fluoride. The electron-rich 2-aminothiazole (B372263) ring, for instance, can deactivate the electrophilic sulfur center, making the S-F exchange more challenging and requiring more forcing conditions, such as heating with a base like cesium carbonate, to achieve high yields. chemrxiv.org This nuanced reactivity underscores the importance of tailored protocols for specific scaffolds.

Table 2: Example of SuFEx Reactions for Late-Stage Diversification This table illustrates the derivatization of a functionalized this compound core using the SuFEx click chemistry protocol.

Core CompoundNucleophileCatalyst/ConditionsDiversified ProductCitation
2-Amino-1,3-thiazole-4-yl-sulfonyl fluoride4-MethoxyphenolCs₂CO₃, MeCN, 60 °C4-Methoxyphenyl 2-amino-1,3-thiazole-4-yl-sulfonate chemrxiv.org
2-Amino-1,3-thiazole-4-yl-sulfonyl fluoridePhenolCs₂CO₃, MeCN, 60 °CPhenyl 2-amino-1,3-thiazole-4-yl-sulfonate chemrxiv.org
2-Amino-1,3-thiazole-4-yl-sulfonyl fluoride4-ChlorophenolCs₂CO₃, MeCN, 60 °C4-Chlorophenyl 2-amino-1,3-thiazole-4-yl-sulfonate chemrxiv.org

Contributions to Strategic Heterocyclic Chemistry and Scaffold Diversification

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govnih.gov The development of synthetic routes to novel, functionalized thiazoles is therefore a key goal in strategic heterocyclic chemistry. The synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles represents a significant contribution to this field. chemrxiv.org

One innovative strategy involves a multi-step, one-pot reaction that constructs the desired thiazole ring with the sulfonyl fluoride group already incorporated. This process can proceed via a proposed stepwise mechanism involving an initial Michael addition, followed by an intramolecular cycloaddition to form an unstable hypervalent sulfurane intermediate. chemrxiv.org This intermediate then undergoes ring-opening and subsequent elimination, facilitated by a base, to yield the final 2-aminothiazole sulfonyl fluoride with perfect regioselectivity. chemrxiv.org This method showcases a sophisticated approach to scaffold diversification, where the unique chemistry of the sulfonyl fluoride group is integral to the strategic construction of the heterocyclic core itself, delivering a highly functionalized and versatile building block for further synthetic exploration.

Advanced Spectroscopic and Structural Elucidation of 1,3 Thiazole 2 Sulfonyl Fluoride Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Molecular Characterization

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For analogs of 1,3-thiazole-2-sulfonyl fluoride (B91410), such as sulfonyl fluoride functionalized 2-aminothiazoles, NMR provides critical information about the electronic environment of the hydrogen, carbon, and fluorine nuclei. researchgate.netchemrxiv.org

In the ¹H NMR spectra of these compounds, the chemical shifts of protons on the thiazole (B1198619) ring and any substituents provide key insights into the molecule's connectivity. For instance, the proton on the thiazole ring in 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles is typically observed in the range of 6.22–7.50 ppm. nih.gov The protons of a methylsulfonyl group in thiazole-methylsulfonyl derivatives appear as a singlet between 3.24 and 3.25 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In fluorophenyl-based thiazoles, the carbon atoms of the thiazole ring (C2, C4, and C5) resonate at distinct chemical shifts, for example, in the regions of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. researchgate.net For thiazole-methylsulfonyl derivatives, the methylsulfonyl carbons are observed around 44.01–44.03 ppm. nih.gov

Given the presence of the sulfonyl fluoride group, ¹⁹F NMR is a particularly valuable tool. This technique is highly sensitive to the local electronic environment of the fluorine atom. In fluorinated hydrazinylthiazole derivatives, the fluorine atoms give rise to one or two peaks in the proton-decoupled ¹⁹F NMR spectra, confirming their presence and number within the molecule. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative Thiazole-Methylsulfonyl Derivative (Compound 2b) nih.gov

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiazole-H7.20-7.80-
NH11.55-11.68-
CH₃ (sulfonyl)3.24-3.2544.01-44.03
CH₃~2.3914.31-14.56

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Identification

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight of a compound. This accuracy allows for the confident determination of the elemental composition of the molecule, which is a key step in its identification. For novel thiazole derivatives, HRMS provides unambiguous confirmation of their identity. nih.govnih.gov

For example, in the characterization of a series of thiazole-methylsulfonyl derivatives, HRMS was used to verify the molecular weight of the synthesized compounds, ensuring their purity and confirming their structure. nih.gov Similarly, for fluorinated hydrazinylthiazole derivatives, HRMS is a standard technique used alongside NMR and other spectroscopic methods to confirm the successful synthesis of the target molecules. nih.gov

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

While NMR provides information about the structure of a molecule in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

For instance, the structure of a guanidine (B92328) intermediate formed during the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles was confirmed by single-crystal X-ray crystallography. researchgate.netchemrxiv.org In another study, the structure of a thiazole-methylsulfonyl derivative (compound 2b ) was elucidated by an X-ray study, providing concrete evidence for its molecular conformation. nih.gov

Table 2: Selected Bond Lengths and Angles for a Thiazole-Methylsulfonyl Derivative (Compound 2b) from X-ray Crystallography nih.gov

Bond/AngleValue
S1-O11.432(2) Å
S1-O21.435(2) Å
S1-N11.638(2) Å
S1-C11.760(3) Å
O1-S1-O2118.8(1)°
O1-S1-N1108.2(1)°
O2-S1-N1107.5(1)°
O1-S1-C1108.5(1)°
O2-S1-C1108.1(1)°
N1-S1-C1105.1(1)°

The data obtained from X-ray crystallography is crucial for understanding the steric and electronic effects of the substituents on the thiazole ring and for validating computational models.

Computational Studies and Theoretical Insights into 1,3 Thiazole 2 Sulfonyl Fluoride Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and predicting the reactivity of thiazole-sulfonyl fluoride (B91410) systems. These methods provide valuable data on molecular orbitals, charge distribution, and energetic properties.

Detailed studies on various thiazole (B1198619) derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(2d,2p), to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these frontier orbitals are fundamental indicators of chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov For instance, the introduction of a CF3 group into a thiadiazole ring, a related heterocyclic system, was found to decrease the energy gap, suggesting an increase in reactivity. nih.gov Similar calculations for 1,3-thiazole-2-sulfonyl fluoride would elucidate how the sulfonyl fluoride moiety influences the electronic properties and reactivity of the thiazole ring.

Theoretical calculations can also predict various quantum chemical parameters that correlate with molecular reactivity. These parameters, often derived from HOMO and LUMO energies, help in understanding the molecule's behavior in chemical reactions.

Table 1: Key Quantum Chemical Parameters and Their Significance

Parameter Formula Significance
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2 Indicates the escaping tendency of electrons from an equilibrium system.

| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

This table is generated based on principles described in computational chemistry literature. mdpi.com

Furthermore, computational models have been successfully employed to predict the hydrolytic stability of sulfonyl fluorides. A correlation has been observed between the calculated LUMO energy and the rate of hydrolysis for a series of S(VI)-F electrophiles. nih.gov This predictive capability is crucial for designing sulfonyl fluoride probes and inhibitors with appropriate stability for biological or chemical applications. nih.gov Such an approach would be directly applicable to this compound to estimate its stability in aqueous environments.

Mechanistic Pathway Elucidation for Synthetic Transformations

Computational studies are instrumental in mapping out the reaction mechanisms for the synthesis of complex molecules, including those containing the thiazole-sulfonyl fluoride scaffold. By calculating the energies of reactants, transition states, and products, chemists can identify the most probable reaction pathways.

For example, in the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles, a plausible multi-step mechanism involving a stepwise cycloaddition and elimination has been proposed. chemrxiv.org This pathway includes:

A 1,4-Michael addition of an amine to a 2-substituted-alkynyl-1-sulfonyl fluoride (SASF).

An intramolecular cycloaddition forming an unstable hypervalent sulfurane intermediate.

Ring-opening to form a guanidine (B92328) intermediate.

Deprotonation and elimination of a byproduct to yield the final thiazole product. chemrxiv.org

Quantum chemical calculations can be used to model each step of this proposed mechanism, calculating activation energies and reaction enthalpies to confirm its viability over alternative pathways, such as a concerted cycloaddition. chemrxiv.org

In other sulfonyl fluoride systems, such as 3-aryloxetane sulfonyl fluorides, computational and experimental data have supported an SN1 mechanism for their reaction with amines. springernature.com This defluorosulfonylation pathway proceeds through the formation of a carbocation intermediate. DFT calculations helped to elucidate the nature of this strained carbocation, revealing a preference for a bicyclic or planar structure depending on the substituents. springernature.com These studies highlight how computational chemistry can rationalize unexpected reactivity and guide the design of synthetic routes by providing a detailed understanding of the reaction intermediates and transition states.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule within its crystal environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For heterocyclic compounds containing thiazole and thiadiazole rings, Hirshfeld surface analysis has revealed the significant role of various non-covalent interactions in consolidating the crystal packing. nih.govresearchgate.net These interactions include classical and non-classical hydrogen bonds (e.g., C—H⋯N), as well as π–π stacking, and contacts involving sulfur atoms (e.g., S⋯H, S⋯C, S⋯N). nih.govresearchgate.net

Table 2: Example of Hirshfeld Surface Contact Contributions for a Thiazole-Thiadiazole Derivative

Interaction Type Contribution (%)
N⋯H / H⋯N 24.3%
S⋯H / H⋯S 21.1%
H⋯H 17.7%
S⋯C / C⋯S 9.7%

Data derived from a study on 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. nih.gov

In sulfonyl fluoride-containing crystals, the sulfonyl oxygens are often dominant participants in intermolecular interactions, particularly hydrogen bonding. nih.gov In contrast, the fluoride atom may not participate significantly in hydrogen bonding but can form close contacts with π systems. nih.gov By applying Hirshfeld surface analysis to this compound, one could precisely determine the nature and relative importance of the interactions dictating its crystal structure, including the roles of the thiazole ring atoms, the sulfonyl oxygens, and the fluorine atom. nih.gov

Structure-Reactivity Relationship (SAR) Investigations within Thiazole-Sulfonyl Fluoride Systems

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its reactivity. Computational methods play a crucial role in SAR by quantifying electronic and steric properties that govern this relationship.

Within thiazole-sulfonyl fluoride systems, the reactivity of the sulfonyl fluoride group is highly dependent on the electronic nature of the thiazole ring. For instance, in the context of Sulfur-Fluoride Exchange (SuFEx) chemistry, it has been observed that an electron-rich 2-aminothiazole (B372263) ring can deactivate the electrophilic sulfur atom of the attached sulfonyl fluoride. chemrxiv.org This deactivation makes the S-F bond more difficult to break, requiring more forcing reaction conditions for substitution to occur. chemrxiv.org Quantum chemical calculations can quantify this effect by calculating the partial atomic charge on the sulfur atom and the LUMO energy of the molecule, providing a theoretical basis for the observed decrease in reactivity.

Molecular modeling is also a key component of Structure-Activity Relationship studies for biologically active molecules. For thiazole and thiadiazole derivatives acting as receptor antagonists, computational docking studies have been used to explain differences in binding affinity between isomers. nih.govnih.gov These models show how specific interactions, such as hydrogen bonds between the thiazole/thiadiazole nitrogen atoms and amino acid residues in a receptor's binding site, contribute to the compound's biological activity. nih.gov Such insights are invaluable for designing more potent and selective agents. By combining experimental screening with computational modeling, SAR studies on this compound derivatives can guide the optimization of their chemical or biological reactivity for specific applications, from covalent inhibitors to "click chemistry" hubs. nih.govmdpi.comnih.gov

Future Research Directions and Emerging Opportunities in 1,3 Thiazole 2 Sulfonyl Fluoride Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of heteroaryl sulfonyl fluorides, including 1,3-thiazole-2-sulfonyl fluoride (B91410), is a key area for development. Current methods often rely on multi-step processes that may not be efficient or may have limited functional group tolerance. Future research is expected to focus on the development of novel catalytic systems to streamline the synthesis of this important building block.

Promising avenues include the adaptation of existing technologies for aryl sulfonyl fluoride synthesis to the thiazole (B1198619) system. For instance, bismuth-catalyzed conversion of (hetero)aryl boronic acids to their corresponding sulfonyl fluorides presents a potential route. acs.orgorganic-chemistry.org This method has shown broad functional group tolerance for a range of aryl and heteroaryl boronic acids. acs.org The development of a specific bismuth catalyst tailored for 2-thiazolyl boronic acid would be a significant step forward.

Another area of exploration is the direct C-H functionalization of the thiazole ring. A recently developed method for the C-H sulfonylation of thiazole N-oxides provides a pathway to 2-sulfonylthiazoles. thieme-connect.com Further refinement of this strategy to directly install the sulfonyl fluoride moiety or to efficiently convert the resulting sulfone to the sulfonyl fluoride could offer a more direct and atom-economical synthesis.

Electrochemical methods also hold promise for the green synthesis of sulfonyl fluorides. The electrochemical oxidative coupling of thiols and potassium fluoride has been demonstrated for a variety of aryl and heteroaryl thiols, offering a mild and environmentally benign approach. acs.orgnih.gov Investigating the applicability of this method to 2-mercapto-1,3-thiazole would be a valuable research direction.

Synthetic StrategyPotential Starting MaterialCatalyst/Reagent TypeKey Advantages
Bismuth Catalysis1,3-Thiazole-2-boronic acidOrganobismuth(III) complexGood functional group tolerance
C-H Sulfonylation1,3-Thiazole N-oxideAcylating agent, sulfinateDirect functionalization of the thiazole ring
Electrochemical Synthesis2-Mercapto-1,3-thiazoleNone (electrochemical cell)Mild, environmentally friendly
Palladium Catalysis2-Iodo-1,3-thiazolePalladium complex, SO2 surrogateEstablished methodology for aryl halides

Exploration of Expanded Reactivity Modalities and Reaction Cascades

The sulfonyl fluoride group is renowned for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of near-perfect reactions for rapidly and reliably connecting molecular building blocks. A primary focus of future research will be to explore the SuFEx reactivity of 1,3-thiazole-2-sulfonyl fluoride with a wide range of nucleophiles. This would unlock a vast chemical space for the synthesis of novel thiazole-containing compounds. A recent study on sulfonyl fluoride functionalized 2-aminothiazoles demonstrated that the electron-rich nature of the thiazole ring can deactivate the electrophilicity of the sulfonyl fluoride, necessitating more forcing reaction conditions for SuFEx reactions. chemrxiv.org A systematic investigation into the reactivity of this compound would be crucial for defining its scope in SuFEx chemistry.

Beyond standard SuFEx reactions, the development of reaction cascades initiated by the reactivity of the this compound scaffold is an exciting prospect. For example, a nucleophilic attack on the sulfonyl fluoride could be designed to trigger a subsequent intramolecular cyclization or rearrangement, leading to complex molecular architectures in a single step. The inherent functionality of the thiazole ring could be leveraged in such cascades.

Design and Synthesis of New Functional Molecules Leveraging the Scaffold

The 1,3-thiazole motif is a well-established pharmacophore found in numerous approved drugs. mdpi.comwikipedia.orgsciencescholar.usuni.lu The incorporation of a sulfonyl fluoride group onto this scaffold opens up new avenues for the design of functional molecules, particularly in the realm of chemical biology and drug discovery.

One of the most promising applications is the development of covalent inhibitors. Sulfonyl fluorides can act as electrophilic "warheads" that form stable covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, and histidine. irb.hr The 1,3-thiazole portion of the molecule could serve as a recognition element, directing the sulfonyl fluoride to the active site of a target protein. Future research will likely involve the design and synthesis of libraries of this compound derivatives for screening against various biological targets. The synthesis of sulfonyl fluoride functionalized 2-aminothiazoles has already been explored with this goal in mind. chemrxiv.org

Furthermore, the utility of this compound as a building block in materials science is an underexplored area. The robust nature of the thiazole ring and the potential for polymerization or surface modification via the sulfonyl fluoride group could lead to the development of novel functional polymers and materials.

Application of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to accelerate research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, including the susceptibility of the sulfonyl fluoride group to nucleophilic attack and the feasibility of various synthetic routes. uni.lu Such studies can provide valuable insights into the electronic properties of the molecule and help in the rational design of experiments.

Molecular docking simulations can be used to predict the binding of this compound derivatives to protein targets. uni.lu This can aid in the identification of potential covalent inhibitors and guide the optimization of the thiazole scaffold for improved binding affinity and selectivity. For example, computational studies have been used to investigate the interactions of 1,3-thiazole derivatives with cholinesterase, an important enzyme target. uni.lu

Predictive models for the properties of molecules containing the this compound scaffold can also be developed. PubChem, for instance, provides predicted properties such as XlogP and collision cross section for this compound and its methylated analogue, 4-methyl-1,3-thiazole-2-sulfonyl fluoride. irb.hr These computational tools will be invaluable in prioritizing synthetic targets and predicting the physicochemical properties of novel functional molecules.

Computational MethodApplication AreaPredicted Outcomes
Density Functional Theory (DFT)Synthesis and ReactivityReaction energies, activation barriers, electronic properties
Molecular DockingDrug DiscoveryBinding modes, interaction energies with protein targets
Quantitative Structure-Activity Relationship (QSAR)Molecular DesignPrediction of biological activity and physicochemical properties

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1,3-thiazole-2-sulfonyl fluoride?

The synthesis typically involves cyclization of thiazole precursors followed by sulfonylation. For example, Lawesson’s reagent can facilitate cyclization of ethyl 2-oxoacetate derivatives to form thiazole intermediates, which are subsequently subjected to oxidative fluorosulfonylation using sulfuryl fluoride (SO₂F₂) or fluorinating agents like Selectfluor®. Key steps include controlling reaction temperature (e.g., 0–60°C) and using aprotic solvents such as dichloromethane or THF .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Optimization involves:

  • Oxidizing agents : KMnO₄ in acidic aqueous solutions yields sulfoxide intermediates (65–70%), while H₂O₂ in acetic acid at 60°C produces sulfones (55–60%) .
  • Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during sulfonylation .
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity .
    Data contradictions may arise from competing nucleophilic substitutions; monitoring via TLC or HPLC is critical .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., thiazole ring protons at δ 7.2–8.5 ppm) .
  • FT-IR : Sulfonyl fluoride groups exhibit strong S=O stretches near 1350–1450 cm⁻¹ and S-F stretches at 700–800 cm⁻¹ .
  • Elemental analysis : Validates purity (e.g., C: 69.48%, H: 5.55%, N: 7.38% for related thiazoles) .

Advanced: How do electron-withdrawing/donating substituents influence the reactivity of this compound?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) activate the sulfonyl fluoride for nucleophilic substitution by increasing electrophilicity at sulfur .
  • Electron-donating groups (e.g., -OCH₃) reduce reactivity, necessitating harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) .
    DFT calculations can predict charge distribution and guide substituent design .

Basic: What are the primary research applications of this compound in medicinal chemistry?

  • Protease inhibition : The sulfonyl fluoride group acts as a covalent warhead targeting catalytic serine residues .
  • Antitumor agents : Derivatives like 5-phenyl-1,3-thiazole-4-sulfonamides show activity against 60 cancer cell lines (NCI-60 panel) .
  • Chemical biology : Used to develop activity-based probes (ABPs) for enzyme profiling .

Advanced: What strategies mitigate competing side reactions during thiazole sulfonylation?

  • Protecting groups : Temporarily block reactive thiazole NH or SH groups with Boc or Trt .
  • Low-temperature stepwise synthesis : Sequential addition of sulfonyl chloride followed by fluorination reduces undesired cross-reactivity .
  • Catalytic additives : DMAP or Et₃N accelerates sulfonylation while suppressing hydrolysis .

Basic: How is the purity of this compound validated in synthetic protocols?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Melting point analysis : Sharp melting ranges (e.g., 91–93°C for related compounds) indicate crystallinity and homogeneity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 259.1 for C₉H₇FN₂O₂S₂) .

Advanced: How do computational methods aid in the structural analysis of this compound derivatives?

  • DFT calculations : Predict vibrational frequencies (FT-IR), NMR chemical shifts, and frontier molecular orbitals (HOMO/LUMO) to correlate with experimental data .
  • Molecular docking : Models interactions with biological targets (e.g., proteases) to rationalize structure-activity relationships (SARs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.